molecular formula C13H11F2N3O2 B12286867 4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one

4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one

Cat. No.: B12286867
M. Wt: 279.24 g/mol
InChI Key: BLVZJTXQMVLLME-UHFFFAOYSA-N
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Description

4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one is a synthetic organic compound that belongs to the class of oxetanes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one typically involves multiple steps:

    Formation of the Oxetane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Group: The triazole moiety can be introduced via click chemistry, which involves the reaction of an azide with an alkyne.

    Substitution with Difluorophenyl and Methyl Groups: These groups can be introduced through various substitution reactions using suitable reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the triazole ring.

    Reduction: Reduction reactions could target the oxetane ring or the difluorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the difluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development:

Medicine

    Antimicrobial Agents: The triazole ring is known for its antimicrobial properties, making this compound a candidate for drug development.

Industry

    Materials Science: The compound’s unique properties could be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors in the body, inhibiting or activating certain pathways. The triazole ring could play a crucial role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one: can be compared with other oxetane derivatives and triazole-containing compounds.

Uniqueness

    Structural Features: The combination of the oxetane ring and the triazole moiety, along with the difluorophenyl and methyl groups, makes this compound unique.

    Chemical Properties:

Properties

Molecular Formula

C13H11F2N3O2

Molecular Weight

279.24 g/mol

IUPAC Name

4-(2,5-difluorophenyl)-3-methyl-4-(1,2,4-triazol-1-ylmethyl)oxetan-2-one

InChI

InChI=1S/C13H11F2N3O2/c1-8-12(19)20-13(8,5-18-7-16-6-17-18)10-4-9(14)2-3-11(10)15/h2-4,6-8H,5H2,1H3

InChI Key

BLVZJTXQMVLLME-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC1(CN2C=NC=N2)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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